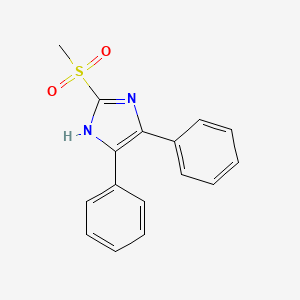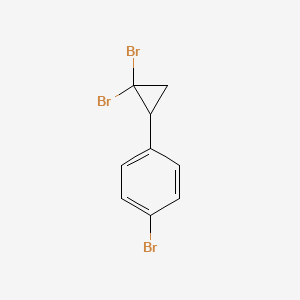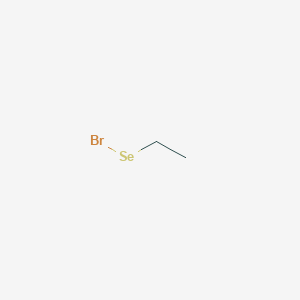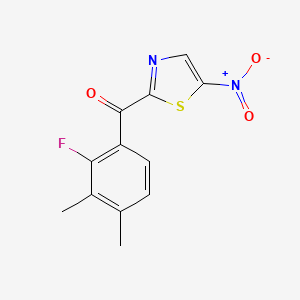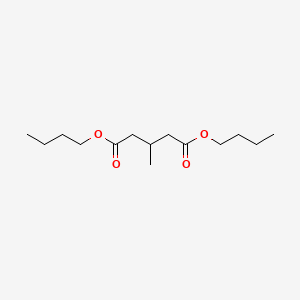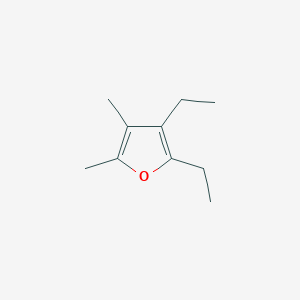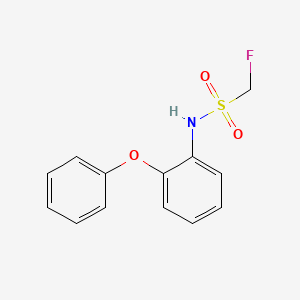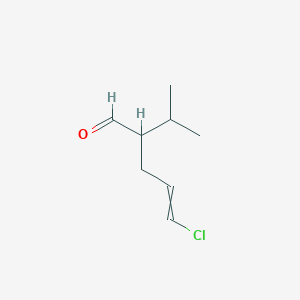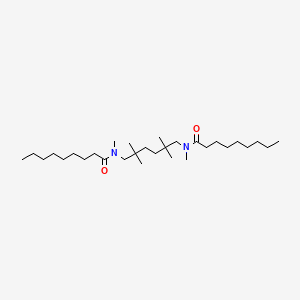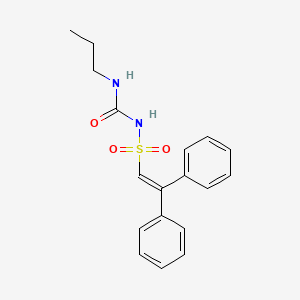![molecular formula C19H30O4 B14645691 2-[2-(3-Nonylphenoxy)ethoxy]acetic acid CAS No. 56323-90-1](/img/structure/B14645691.png)
2-[2-(3-Nonylphenoxy)ethoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly(oxy-1,2-ethanediyl), alpha-(carboxymethyl)-omega-(nonylphenoxy)-, sodium salt is a complex organic compound widely used in various industrial and scientific applications. This compound is known for its surfactant properties, which make it valuable in formulations requiring emulsification, dispersion, and stabilization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Poly(oxy-1,2-ethanediyl), alpha-(carboxymethyl)-omega-(nonylphenoxy)-, sodium salt typically involves the ethoxylation of nonylphenol followed by carboxymethylation. The reaction conditions often include the use of alkaline catalysts and controlled temperature settings to ensure the desired degree of ethoxylation and carboxymethylation.
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors where nonylphenol is first ethoxylated using ethylene oxide in the presence of a catalyst. The resulting product is then reacted with chloroacetic acid to introduce the carboxymethyl group, followed by neutralization with sodium hydroxide to form the sodium salt.
Chemical Reactions Analysis
Types of Reactions
Poly(oxy-1,2-ethanediyl), alpha-(carboxymethyl)-omega-(nonylphenoxy)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the surfactant properties.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxymethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Poly(oxy-1,2-ethanediyl), alpha-(carboxymethyl)-omega-(nonylphenoxy)-, sodium salt is utilized in a wide range of scientific research applications:
Chemistry: It is used as a surfactant in chemical reactions to improve solubility and reaction rates.
Biology: The compound is employed in biological assays and experiments to stabilize proteins and other biomolecules.
Medicine: It is used in pharmaceutical formulations to enhance the delivery and efficacy of active ingredients.
Industry: The compound is widely used in industrial processes, including detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of Poly(oxy-1,2-ethanediyl), alpha-(carboxymethyl)-omega-(nonylphenoxy)-, sodium salt primarily involves its surfactant properties. The compound reduces surface tension, allowing for better mixing and stabilization of different phases. It interacts with molecular targets such as hydrophobic and hydrophilic surfaces, facilitating emulsification and dispersion.
Comparison with Similar Compounds
Similar Compounds
- Poly(oxy-1,2-ethanediyl), alpha-(carboxymethyl)-omega-(octylphenoxy)-, sodium salt
- Poly(oxy-1,2-ethanediyl), alpha-(carboxymethyl)-omega-(dodecylphenoxy)-, sodium salt
Uniqueness
Compared to similar compounds, Poly(oxy-1,2-ethanediyl), alpha-(carboxymethyl)-omega-(nonylphenoxy)-, sodium salt offers a unique balance of hydrophilic and hydrophobic properties, making it particularly effective in applications requiring strong emulsification and stabilization. Its specific molecular structure allows for versatile use across various industries and scientific research fields.
Properties
CAS No. |
56323-90-1 |
|---|---|
Molecular Formula |
C19H30O4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-[2-(3-nonylphenoxy)ethoxy]acetic acid |
InChI |
InChI=1S/C19H30O4/c1-2-3-4-5-6-7-8-10-17-11-9-12-18(15-17)23-14-13-22-16-19(20)21/h9,11-12,15H,2-8,10,13-14,16H2,1H3,(H,20,21) |
InChI Key |
WFPAOKOBDCHCJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC(=CC=C1)OCCOCC(=O)O |
Related CAS |
56323-90-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B14645610.png)
